molecular formula C14H16O B14269884 2-Methoxy-1-(propan-2-yl)naphthalene CAS No. 138594-70-4

2-Methoxy-1-(propan-2-yl)naphthalene

Cat. No.: B14269884
CAS No.: 138594-70-4
M. Wt: 200.28 g/mol
InChI Key: PTNFQHCXMZTQMC-UHFFFAOYSA-N
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Description

2-Methoxy-1-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(propan-2-yl)naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(propan-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated and nitrated naphthalene derivatives

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s ability to modulate oxidative stress and cellular signaling pathways also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene:

    1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol moiety.

Uniqueness

2-Methoxy-1-(propan-2-yl)naphthalene is unique due to the presence of both methoxy and isopropyl groups on the naphthalene ring

Properties

CAS No.

138594-70-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methoxy-1-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16O/c1-10(2)14-12-7-5-4-6-11(12)8-9-13(14)15-3/h4-10H,1-3H3

InChI Key

PTNFQHCXMZTQMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

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